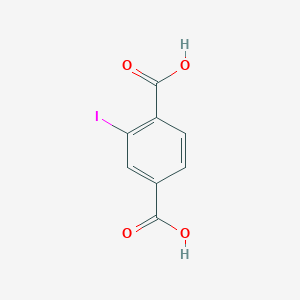

2-iodoterephthalic Acid

Description

Properties

IUPAC Name |

2-iodoterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZKKRPROWYBLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395526 | |

| Record name | 2-iodoterephthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1829-22-7 | |

| Record name | 2-Iodo-1,4-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-iodoterephthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-iodoterephthalic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Iodoterephthalic Acid

This guide provides a comprehensive overview of this compound, a versatile building block in modern chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and key applications of this compound, with a particular focus on its role in the synthesis of Metal-Organic Frameworks (MOFs).

Introduction

This compound (IUPAC name: 2-iodo-1,4-benzenedicarboxylic acid) is an aromatic dicarboxylic acid distinguished by the presence of two carboxylic acid groups and an iodine substituent on the benzene ring.[1] This unique molecular architecture makes it a valuable intermediate in organic synthesis and a critical component in materials science.[1] The iodine atom serves as a reactive handle for various chemical modifications, while the carboxylic acid groups provide sites for coordination chemistry, influencing the compound's reactivity and solubility.[1]

Physicochemical Properties

This compound is typically a white to off-white solid.[1] It exhibits solubility in organic solvents and is less soluble in water due to its hydrophobic aromatic core.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅IO₄ | [1][2] |

| Molecular Weight | 292.03 g/mol | [2] |

| CAS Number | 1829-22-7 | [2] |

| Appearance | White to off-white solid | [1] |

| InChI Key | LUZKKRPROWYBLR-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC(=C(C=C1C(=O)O)I)C(=O)O | [2] |

| Purity | Typically >95% | |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [3] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process starting from 2-aminoterephthalic acid.[4] This method leverages a diazotization reaction followed by iodination.[4]

Reaction Mechanism

The synthesis proceeds via the formation of a diazonium salt intermediate from 2-aminoterephthalic acid. This intermediate is then subjected to nucleophilic substitution by an iodide ion.

Caption: Synthesis of this compound via Diazotization.

Detailed Experimental Protocol

This protocol is based on the widely reported synthesis from 2-aminoterephthalic acid, achieving a yield of approximately 87%.[4]

Materials:

-

2-Aminoterephthalic acid

-

Concentrated Hydrochloric acid (HCl, ≥37%)[4]

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ice

-

Distilled water

-

Ethanol

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer with a stir bar

-

Dropping funnel

-

Thermometer

-

Büchner funnel and flask

-

Beakers

Procedure:

Step 1: Diazotization

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-aminoterephthalic acid in concentrated hydrochloric acid.

-

Cool the mixture to 0-5°C using an ice bath. Maintaining this low temperature is critical to prevent the decomposition of the unstable diazonium salt.[4]

-

Slowly add a solution of sodium nitrite (dissolved in a minimal amount of water) dropwise from the dropping funnel. The molar ratio of 2-aminoterephthalic acid to sodium nitrite should be 1:1 to ensure complete diazotization.[4]

-

Stir the reaction mixture vigorously at 0-5°C for 30 minutes after the addition is complete.

Step 2: Iodination

-

Prepare a solution of potassium iodide in water. An excess of KI (1.2–1.5 equivalents) is used to drive the iodination to completion.[4]

-

Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (release of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The crude this compound will precipitate out of the solution.

Step 3: Purification

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

-

Dry the purified product in a vacuum oven.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by its three functional groups: two carboxylic acid groups and an iodine atom.

-

Substitution Reactions: The iodine atom is a good leaving group and can be replaced by other substituents through nucleophilic aromatic substitution reactions.[4] It also serves as a reactive site for metal-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecules.[4]

-

Coordination Chemistry: The carboxylic acid groups can deprotonate to form carboxylates, which are excellent ligands for coordinating with metal ions. This property is fundamental to its application in the synthesis of MOFs.[1][4]

-

Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence the supramolecular assembly and crystal packing of its derivatives and MOFs.[4]

Applications in Research and Development

This compound is a versatile building block with a growing number of applications in various scientific fields.[4]

Metal-Organic Frameworks (MOFs)

A primary application of this compound is in the synthesis of Metal-Organic Frameworks (MOFs).[4] MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[5][6] The carboxylic acid groups of this compound act as the coordination sites for metal ions, such as zinc or cobalt, while the iodine substituent can be used to fine-tune the structural and electronic properties of the resulting MOF.[4]

Caption: General Workflow for MOF Synthesis.

Organic Synthesis and Drug Development

In organic synthesis, the iodine atom on the terephthalic acid backbone serves as a versatile handle for introducing other functional groups via reactions like Suzuki, Heck, and Sonogashira couplings.[4] This allows for the construction of complex molecular architectures that are of interest in medicinal chemistry and drug development.[] While direct applications in pharmaceuticals are still under investigation, its derivatives are being explored for potential biological activities, including antimicrobial and anticancer properties.[4]

Analytical Characterization

A combination of spectroscopic and crystallographic techniques is employed to confirm the structure and purity of this compound.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | To confirm the substitution pattern and the absence of impurities. | The spectra will show characteristic shifts for the aromatic protons and carbons, confirming the position of the iodine and carboxylic acid groups.[4] |

| FT-IR Spectroscopy | To validate the presence of the carboxylic acid functional groups. | A broad O-H stretch and a strong C=O stretch are expected. |

| HPLC | To determine the purity of the compound. | A single major peak indicates high purity when compared against a standard.[4] |

| Single-Crystal X-ray Diffraction | To determine the precise molecular structure and crystal packing. | Provides definitive information on bond lengths, bond angles, and intermolecular interactions.[4] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Health Hazards: It can cause skin and serious eye irritation.[2] It may also cause respiratory irritation.

-

Precautionary Measures: Wear protective gloves, eye protection, and face protection when handling this chemical. Use only in a well-ventilated area and avoid breathing dust.

-

First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.[8]

Conclusion

This compound is a highly valuable and versatile chemical compound with significant applications in materials science and organic synthesis. Its unique combination of functional groups allows for the rational design and synthesis of advanced materials like MOFs and complex organic molecules. As research in these areas continues to expand, the importance of this compound as a key building block is expected to grow.

References

-

This compound | C8H5IO4 | CID 3722188 - PubChem. (n.d.). Retrieved from [Link]

-

Facile mechanochemical synthesis of isoreticular metal-organic frameworks and comparative study of their potential for nitrobenzene sensing. (n.d.). Retrieved from [Link]

-

This compound CAS No.:1829-22-7 - Ruixibiotech. (n.d.). Retrieved from [Link]

- US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents. (n.d.).

-

terephthalic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Safety Data Sheet: ≥95 % - Carl ROTH. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - 2-Aminoterephthalic acid, 99+% - Cole-Parmer. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

-

The crystal structure of terephthalic acid - Sci-Hub. (n.d.). Retrieved from [Link]

-

2-Iodoisophthalic Acid | C8H5IO4 | CID 320100 - PubChem. (n.d.). Retrieved from [Link]

- WO2020262451A1 - Metal-organic framework having terephthalic acid based ligand - Google Patents. (n.d.).

-

Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF. (n.d.). Retrieved from [Link]

-

FT-IR spectra: a) 2-aminoterephthalic acid, b) DABCO, c) Cu(OAc) 2 , d)... - ResearchGate. (n.d.). Retrieved from [Link]

-

SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION | Journal of Chemical Society of Nigeria. (n.d.). Retrieved from [Link]

-

The Role of Artificial Intelligence in Drug Development: Enhancing Pharmaceutical Chemistry Through Machine Learning and Predictive Modeling - ResearchGate. (n.d.). Retrieved from [Link]

-

Artificial Intelligence Applications in the Discovery and Development of Pharmaceuticals. (n.d.). Retrieved from [Link]

-

Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine - PMC - PubMed Central. (n.d.). Retrieved from [Link]

Sources

- 1. CAS 1829-22-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H5IO4 | CID 3722188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. [PDF] Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF | Semantic Scholar [semanticscholar.org]

- 6. SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-Iodoterephthalic Acid (CAS: 1829-22-7)

This guide provides a comprehensive technical overview of 2-iodoterephthalic acid, a versatile building block for researchers, scientists, and professionals in drug development and materials science. This document delves into its synthesis, properties, reactivity, and key applications, offering field-proven insights and detailed experimental protocols.

Introduction and Overview

This compound (IUPAC name: 2-iodo-1,4-benzenedicarboxylic acid) is an aromatic dicarboxylic acid distinguished by an iodine atom and two carboxylic acid groups attached to a benzene ring.[1][2] This unique trifunctional structure makes it a highly valuable intermediate in organic synthesis and a critical component in the development of advanced materials.[3][4] The presence of the carboxylic acid groups allows for the formation of coordination complexes and polymers, while the iodine atom serves as a reactive site for various organic transformations, including cross-coupling reactions.[4] Consequently, this compound has garnered significant interest in the synthesis of Metal-Organic Frameworks (MOFs), specialty polymers, and as a scaffold for novel pharmaceutical compounds.[3][5]

Physicochemical Properties

This compound is typically a white to off-white or yellow-orange crystalline powder.[1][6] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1829-22-7 | [6] |

| Molecular Formula | C₈H₅IO₄ | [2] |

| Molecular Weight | 292.03 g/mol | [7] |

| Appearance | White to off-white/yellow-orange powder/crystal | [1][6] |

| Melting Point | 299-300 °C | [4] |

| Solubility | Soluble in organic solvents, less soluble in water | [2] |

| pKa (estimated) | pKa1 ≈ 2.9, pKa2 ≈ 4.4 | [3] |

Synthesis and Purification

The most common and well-established route for the synthesis of this compound is the diazotization of 2-aminoterephthalic acid, followed by a Sandmeyer-type reaction with potassium iodide.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for similar transformations.

Materials:

-

2-Aminoterephthalic acid

-

Concentrated Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Deionized water

-

Ice

Procedure:

-

Preparation of the Amine Salt: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-aminoterephthalic acid in deionized water. Cool the suspension to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid with continuous stirring until a fine, homogeneous suspension of the amine hydrochloride salt is formed.

-

Diazotization: While maintaining the temperature between 0 and 5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred suspension. The reaction mixture should become clearer as the diazonium salt forms. Stir the reaction mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full conversion.

-

Iodination: In a separate beaker, dissolve potassium iodide in deionized water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

-

Reaction Completion and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. The crude this compound will precipitate out of the solution.

-

Work-up: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any unreacted salts.

Purification by Recrystallization

Due to its low solubility in many common solvents, purification of this compound can be challenging. A common method involves recrystallization from a large volume of hot water or a mixed solvent system.[8][9]

Procedure:

-

Transfer the crude this compound to a large Erlenmeyer flask.

-

Add a sufficient volume of deionized water (or a suitable organic solvent like acetic acid or a mixture of ethanol and water) and heat the suspension to boiling with constant stirring.

-

Continue adding small portions of the hot solvent until the solid is completely dissolved.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent in several areas of chemical science.

Metal-Organic Frameworks (MOFs)

A primary application of this compound is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[3][4] The carboxylate groups coordinate to metal ions to form the framework structure, while the iodine atom can be used to tune the properties of the MOF or as a site for post-synthetic modification.

This protocol describes the synthesis of an IRMOF using this compound.

Materials:

-

This compound

-

Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a glass vial, dissolve this compound and zinc acetate dihydrate in DMF.

-

Seal the vial and heat it in an oven at a specified temperature (e.g., 100-120 °C) for 24-48 hours.

-

After cooling to room temperature, crystals of the MOF will have formed.

-

Collect the crystals by decanting the solvent and wash them several times with fresh DMF to remove any unreacted starting materials.

-

The solvent within the pores of the MOF can be exchanged with a more volatile solvent (e.g., chloroform or acetone) by soaking the crystals in the new solvent for a period of time.

-

Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Organic Synthesis

The iodine atom on the aromatic ring of this compound is a versatile functional group for further synthetic transformations, most notably in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[4] This allows for the introduction of a wide range of substituents, enabling the synthesis of complex molecules from a readily available starting material.

Caption: Key reaction pathways for this compound.

Drug Development and Medicinal Chemistry

While research into the direct biological applications of this compound is ongoing, its derivatives have shown potential in medicinal chemistry.[3][4] Halogenated benzoic acid derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[10][11] The introduction of an iodine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and interaction with biological targets.

Recent studies have explored the cytotoxic actions of terephthalic acid derivatives against various cancer cell lines.[7] While isophthalic acid derivatives generally showed higher sensitivity, this research highlights the potential of benzenedicarboxylic acids as scaffolds for anticancer agents.[7] Furthermore, the antimicrobial activity of benzoic acid derivatives is well-documented, with the type and position of substituents on the benzene ring playing a crucial role in their efficacy against bacteria such as E. coli.[10][11] The development of hybrid molecules incorporating benzoic acid derivatives has also shown promise in combating bacterial resistance.[12]

Analytical Characterization

The purity and identity of this compound can be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene ring. Due to the deshielding effect of the carboxylic acid and iodine substituents, these peaks will appear at a downfield chemical shift. The carboxylic acid protons will appear as a broad singlet at a much higher chemical shift, typically above 10 ppm, and may be exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the two carboxylic acid carbons and the six aromatic carbons. The carbon atom attached to the iodine will be significantly shifted upfield due to the heavy atom effect.

-

FT-IR Spectroscopy: The FT-IR spectrum will be dominated by a broad O-H stretch from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretch will be observed around 1700 cm⁻¹. The spectrum will also show characteristic C-H and C=C stretching and bending vibrations for the aromatic ring.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF ON SKIN: Wash with plenty of water (P302+P352). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[6]

Store in a tightly sealed container in a dry, dark place at room temperature.[13]

References

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PubMed. (URL: [Link])

-

This compound CAS No.:1829-22-7 - Ruixibiotech. (URL: [Link])

-

Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin - PubMed. (URL: [Link])

-

An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC - NIH. (URL: [Link])

-

This compound | C8H5IO4 | CID 3722188 - PubChem - NIH. (URL: [Link])

-

Below are the pKa values of 2-iodobenzoic acid, 3-iodobenzoic aci... | Study Prep in Pearson+. (URL: [Link])

-

Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF - ResearchGate. (URL: [Link])

-

4-Iodobenzoic acid - Wikipedia. (URL: [Link])

-

Iodobenzoic acid - Wikipedia. (URL: [Link])

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PubMed. (URL: [Link])

-

Purification by Recrystallization - CUNY. (URL: [Link])

-

Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed. (URL: [Link])

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - MDPI. (URL: [Link])

-

Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University. (URL: [Link])

-

EXPERIMENT (3) Recrystallization. (URL: [Link])

-

Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine - ResearchGate. (URL: [Link])

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002428). (URL: [Link])

-

13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290) - NP-MRD. (URL: [Link])

-

¹H-NMR spectra of 2-aminoterephthalic acid (a), the digested products... - ResearchGate. (URL: [Link])

-

13 C CPMAS NMR of terephthalic acid (a), of the as-prepared Zn/DAP/TA... - ResearchGate. (URL: [Link])

-

FT-IR spectra of succinic acid, 2-nitroterephthalic acid and Co-MOF - ResearchGate. (URL: [Link])

-

FT-IR spectrum of terephthalic acid (a); FT-IR spectra of MIL-53... - ResearchGate. (URL: [Link])

-

Fig. 2 FTIR spectra of (a) terephthalic acid, (b) bare Na 2 TP and (c)... - ResearchGate. (URL: [Link])

-

Purification of recycled terephthalic acid and synthesis of polyethylene terephthalate. (URL: [Link])

- US3646125A - Terephthalic acid purification process - Google P

Sources

- 1. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290) [np-mrd.org]

- 2. Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Iodobenzoic acid | C7H5IO2 | CID 12085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C8H5IO4 | CID 3722188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | 1829-22-7 [sigmaaldrich.com]

An In-depth Technical Guide to 2-Iodoterephthalic Acid: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-iodoterephthalic acid, a versatile building block in modern chemical research. It is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of this compound's properties and applications.

Introduction: The Strategic Importance of this compound

This compound (IUPAC name: 2-iodo-1,4-benzenedicarboxylic acid) is an aromatic dicarboxylic acid that has garnered significant interest in various scientific fields.[1][2] Its molecular architecture, featuring a terephthalic acid backbone substituted with an iodine atom at the 2-position, provides a unique combination of reactive sites.[1] The two carboxylic acid groups offer opportunities for esterification, amidation, and coordination with metal ions, while the iodine atom serves as a handle for a wide range of organic transformations, including cross-coupling reactions.[1][3] This dual functionality makes it a valuable intermediate in the synthesis of complex molecules, polymers, and advanced materials.[1]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its behavior in chemical systems.

Molecular Structure

The structure of this compound is defined by a benzene ring with two carboxylic acid groups at positions 1 and 4, and an iodine atom at position 2. This substitution pattern leads to a sterically hindered environment around one of the carboxylic acid groups, which can influence its reactivity.

Molecular Diagram:

Caption: Molecular structure of this compound.

Physicochemical Data

A summary of key physicochemical properties is presented in the table below. These values are essential for designing experimental conditions, predicting solubility, and ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₈H₅IO₄ | [1][4] |

| Molecular Weight | 292.03 g/mol | [4] |

| CAS Number | 1829-22-7 | [4] |

| Appearance | White to off-white solid | [1] |

| InChI Key | LUZKKRPROWYBLR-UHFFFAOYSA-N | [1][4] |

| SMILES | C1=CC(=C(C=C1C(=O)O)I)C(=O)O | [4] |

| Purity | Typically >95% | [5] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [6] |

Synthesis and Purification

The synthesis of this compound is a critical aspect of its utility. Understanding the established synthetic routes and purification protocols is paramount for obtaining high-purity material for research and development.

Synthetic Routes

Two primary methods are documented for the synthesis of this compound.[3]

-

Route 1: From 2-aminoterephthalic acid. This is the most widely reported method and involves a two-step diazotization-iodination sequence.[3]

-

Diazotization: 2-aminoterephthalic acid is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0–5°C) to form a diazonium salt intermediate.[3] Precise temperature control is crucial to prevent the decomposition of the unstable diazonium species.[3]

-

Iodination: The diazonium salt is then reacted with a source of iodide, typically potassium iodide (KI), to yield this compound.[3] This method can achieve yields of approximately 87%.[3]

-

-

Route 2: Hydrolysis of dimethyl 2-iodoterephthalate. This route involves the hydrolysis of the corresponding diester under alkaline conditions, for example, using sodium hydroxide in ethanol.[3] It offers a higher yield of around 96% and avoids the use of potentially hazardous diazonium intermediates.[3] However, careful monitoring of the reaction pH is necessary to prevent unwanted side reactions.[3]

Synthesis Workflow Diagram:

Sources

- 1. CAS 1829-22-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS No.:1829-22-7 - Ruixibiotech [ruixibiotech.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C8H5IO4 | CID 3722188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1829-22-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. 1829-22-7|this compound|BLD Pharm [bldpharm.com]

2-iodoterephthalic acid synthesis from 2-aminoterephthalic acid

An In-Depth Technical Guide to the Synthesis of 2-Iodoterephthalic Acid from 2-Aminoterephthalic Acid

Introduction

This compound is a valuable halogenated aromatic dicarboxylic acid that serves as a critical building block in the synthesis of advanced materials and pharmaceutical compounds. Its utility in constructing metal-organic frameworks (MOFs), specialty polymers, and complex drug intermediates is well-documented. The strategic placement of the iodine atom provides a reactive handle for further functionalization via cross-coupling reactions, while the two carboxylic acid groups offer sites for polymerization or coordination chemistry.

This guide provides a comprehensive, in-depth exploration of a reliable and widely-used method for synthesizing this compound: the diazotization of 2-aminoterephthalic acid followed by a Sandmeyer-type iodination. We will delve into the underlying chemical principles, provide a field-proven experimental protocol, and discuss the critical process parameters that ensure a successful and safe synthesis.

Pillar 1: Reaction Principles & Mechanism

The transformation of 2-aminoterephthalic acid into this compound is a classic example of a Sandmeyer-type reaction.[1] This process occurs in two distinct, sequential stages:

-

Diazotization: The primary aromatic amine group (-NH₂) is converted into a diazonium salt (-N₂⁺).

-

Iodide Displacement: The diazonium group, an excellent leaving group, is substituted by an iodide ion.

Stage 1: The Diazotization of 2-Aminoterephthalic Acid

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[2][] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (typically 0–5 °C).[4]

The mechanism proceeds as follows:

-

Formation of the Electrophile: The strong acid protonates nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The nucleophilic nitrogen atom of the 2-aminoterephthalic acid attacks the nitrosonium ion.

-

Proton Transfers & Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryldiazonium ion.[4]

Maintaining a low temperature is critical during this stage. Aryldiazonium salts are thermally unstable and can decompose violently at higher temperatures, or prematurely react with water to form undesired phenolic byproducts.[4][5]

Stage 2: Iodide Displacement of the Diazonium Group

The aryldiazonium salt is a valuable synthetic intermediate because the dinitrogen moiety (N₂) is an exceptionally good leaving group. In the second stage, a solution of potassium iodide (KI) is introduced. The iodide ion (I⁻) acts as a nucleophile, attacking the aromatic ring and displacing the diazonium group, which is released as nitrogen gas.[6]

Unlike Sandmeyer reactions for chlorination or bromination which typically require a copper(I) salt catalyst, iodination often proceeds efficiently without a catalyst.[1][6][7] The reaction is driven by the formation of the stable C-I bond and the irreversible loss of nitrogen gas.

Pillar 2: Experimental Protocol & Workflow

This protocol is a self-validating system, designed for clarity and reproducibility. Adherence to the specified conditions is crucial for achieving high yield and purity.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| 2-Aminoterephthalic acid | Starting Material |

| Hydrochloric Acid (conc.) | Acid catalyst for diazotization |

| Sodium Nitrite (NaNO₂) | Nitrosating agent |

| Potassium Iodide (KI) | Iodide source |

| Deionized Water | Solvent |

| Sodium Thiosulfate | To quench excess iodine (optional) |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer & stir bar | For efficient mixing |

| Ice-acetone bath | For temperature control (-10 to 0 °C) |

| Dropping funnel | For controlled addition of reagents |

| Thermometer | To monitor reaction temperature |

| Büchner funnel & filter flask | For product isolation |

Quantitative Data: Reagent Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |

| 2-Aminoterephthalic acid | 181.15 | 5.43 | 30.0 | 1.0 |

| Hydrochloric Acid (37%) | 36.46 | ~30 mL | - | Excess |

| Sodium Nitrite (NaNO₂) | 69.00 | 2.28 | 33.0 | 1.1 |

| Potassium Iodide (KI) | 166.00 | 7.47 | 45.0 | 1.5 |

Step-by-Step Methodology

-

Preparation of Amine Suspension:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoterephthalic acid (5.43 g, 30.0 mmol).

-

Add concentrated hydrochloric acid (~30 mL) and stir. The initial pale yellow solid should become a white suspension.

-

Place the flask in an ice-acetone bath and cool the mixture to between -5 °C and 0 °C with vigorous stirring.

-

-

Diazotization:

-

In a separate beaker, dissolve sodium nitrite (2.28 g, 33.0 mmol) in 10 mL of deionized water.

-

Transfer this solution to a dropping funnel.

-

Add the sodium nitrite solution dropwise to the stirred amine suspension over 20-30 minutes. Crucially, maintain the internal temperature of the reaction mixture below 5 °C throughout the addition. The suspension should gradually become a clear, pale yellow solution as the diazonium salt forms.

-

After the addition is complete, continue stirring the solution at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.

-

-

Iodide Displacement:

-

In a separate 100 mL beaker, dissolve potassium iodide (7.47 g, 45.0 mmol) in 20 mL of deionized water.

-

Slowly add the potassium iodide solution to the cold diazonium salt solution. You will observe vigorous bubbling (evolution of N₂ gas) and the formation of a dark-colored mixture.

-

Once the KI addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring at room temperature for 1-2 hours.

-

-

Product Isolation and Purification:

-

Gently heat the reaction mixture to 50-60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt and to promote precipitation of the product.

-

Cool the mixture back to room temperature. A solid precipitate of this compound should be present.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts. A wash with a dilute sodium thiosulfate solution can be used to remove any residual iodine color, followed by more water washes.

-

Dry the product in a vacuum oven at 80-100 °C. For higher purity, the product can be recrystallized from a suitable solvent like acetic acid or an ethanol/water mixture.[8][9]

-

Pillar 3: Safety, Integrity & Trustworthiness

The Sandmeyer reaction, while powerful, involves hazardous intermediates that demand rigorous safety protocols. The trustworthiness of this procedure relies on a deep understanding of these risks.

-

Diazonium Salt Instability: The primary hazard is the thermal instability of the aryldiazonium salt.[5] If the temperature is not strictly controlled and kept below 5-10 °C, the salt can decompose exothermically, leading to a runaway reaction and potential explosion, especially if the salt is allowed to dry out.[5] Never isolate the diazonium salt intermediate.

-

Nitrogen Gas Evolution: The displacement reaction releases a significant volume of nitrogen gas. The reaction must be performed in an open or well-vented vessel (e.g., no sealed containers) to avoid pressure buildup.

-

Reagent Toxicity: Sodium nitrite is toxic and an oxidizer. Potassium iodide and hydrochloric acid are irritants. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, is mandatory. All operations should be conducted within a certified chemical fume hood.

By strictly adhering to low-temperature conditions and ensuring proper venting, the protocol operates as a self-validating system where the primary hazard is effectively managed.

References

-

Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 933-936. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Karak, S., et al. (2017). Facile mechanochemical synthesis of isoreticular metal-organic frameworks and comparative study of their potential for nitrobenzene sensing. Supporting Information. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

NROChemistry. (2024, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Terephthalic acid. Organic Syntheses Procedure. [Link]

- Wise, R. H., & Meyer, D. H. (1963). U.S. Patent No. 3,102,137. Washington, DC: U.S.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Diazotisation [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US3592847A - Process for the purification of terephthalic acid - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 2-Iodoterephthalic Acid

This technical guide provides an in-depth analysis of the spectroscopic data for 2-iodoterephthalic acid (IUPAC name: 2-Iodo-1,4-benzenedicarboxylic acid), a key building block in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and functional polymers.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular structure elucidation and quality control.

Introduction to this compound: Structure and Significance

This compound is a disubstituted benzene derivative with the molecular formula C₈H₅IO₄.[1] Its structure consists of a benzene ring functionalized with two carboxylic acid groups at positions 1 and 4, and an iodine atom at position 2. This unique arrangement of functional groups imparts specific chemical properties that are leveraged in various scientific applications. The carboxylic acid moieties serve as excellent coordination sites for metal ions, making it a valuable ligand in the construction of porous crystalline materials. The presence of the iodine atom introduces the possibility of forming halogen bonds and provides a reactive site for further chemical modifications.

This guide will delve into the characteristic spectroscopic signatures of this compound as observed through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic fingerprints is crucial for confirming the identity and purity of the compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The acidic protons of the two carboxylic acid groups will typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, and its observation can be dependent on the solvent used and its concentration.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | d | 1H | H-3 |

| ~7.9 - 8.1 | dd | 1H | H-5 |

| ~7.6 - 7.8 | d | 1H | H-6 |

| >10 | br s | 2H | -COOH |

Causality of Signal Assignment: The proton at the H-3 position is deshielded by the adjacent iodine atom and the nearby carboxylic acid group, thus appearing at the most downfield chemical shift. The H-5 proton will appear as a doublet of doublets due to coupling with both H-3 and H-6. The H-6 proton, being ortho to a carboxylic acid group, will also be deshielded and will appear as a doublet.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (at C-4) |

| ~166 | C=O (at C-1) |

| ~140 | C-1 |

| ~138 | C-4 |

| ~135 | C-5 |

| ~132 | C-6 |

| ~130 | C-3 |

| ~95 | C-2 (C-I) |

Causality of Signal Assignment: The two carbonyl carbons of the carboxylic acid groups will have the most downfield chemical shifts. The carbon atom directly bonded to the highly electronegative iodine atom (C-2) will be significantly shielded due to the "heavy atom effect," causing it to appear at a characteristically upfield chemical shift for an aromatic carbon. The remaining aromatic carbons will have chemical shifts in the typical range of 130-140 ppm, with their exact positions influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by the characteristic vibrations of the carboxylic acid groups and the substituted benzene ring.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1300 | C-O stretch | Carboxylic acid |

| ~920 (broad) | O-H bend | Carboxylic acid dimer |

| ~750 | C-I stretch | Iodo-aromatic |

Interpretation of Key Bands: The most prominent feature will be a very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The strong, sharp absorption around 1700 cm⁻¹ is due to the C=O stretching of the carboxyl groups. The presence of multiple peaks in the 1600-1475 cm⁻¹ region confirms the aromatic nature of the compound. A weaker absorption around 750 cm⁻¹ can be attributed to the C-I stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[3][4]

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 292, corresponding to the molecular weight of this compound (C₈H₅IO₄).[1]

-

Key Fragmentation Pathways:

-

Loss of a hydroxyl radical (-OH, m/z = 17) to give a fragment at m/z = 275.

-

Loss of a carboxyl group (-COOH, m/z = 45) to give a fragment at m/z = 247.

-

Loss of an iodine atom (-I, m/z = 127) to give a fragment at m/z = 165.

-

Decarboxylation (-CO₂, m/z = 44) from the fragment at m/z = 247 to give a fragment at m/z = 203.

-

Trustworthiness of Fragmentation Analysis: The fragmentation pattern provides a self-validating system for the proposed structure. The observed losses of characteristic neutral fragments from the molecular ion are consistent with the presence of carboxylic acid and iodo substituents on the aromatic ring.

Experimental Protocols

The following are generalized, step-by-step methodologies for the acquisition of spectroscopic data for this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure quantitative integration (especially for the acidic protons), and a spectral width that encompasses both the aromatic and carboxylic acid proton regions.

-

¹³C NMR Acquisition: Acquire the proton-decoupled spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typically sufficient.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software.

IR Data Acquisition

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is automatically converted to a spectrum of absorbance or transmittance versus wavenumber by the instrument's software.

Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, a direct insertion probe with heating can be used. For less volatile compounds, techniques like electrospray ionization (ESI) with a suitable solvent system are employed.

-

Ionization: Use an appropriate ionization method. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while ESI is a softer ionization technique that often preserves the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Visualizations

Caption: Molecular structure of this compound with numbered carbon atoms.

Caption: General workflow for the spectroscopic characterization of this compound.

References

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3722188, this compound. [Link]

-

National Center for Biotechnology Information. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. [Link]

-

The Royal Society of Chemistry. Supplementary information. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Amanote Research. (PDF) Synthesis, Spectroscopic Characterization and. [Link]

-

ResearchGate. ¹H-NMR spectra of 2-aminoterephthalic acid (a), the digested products. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290). [Link]

-

University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

The Royal Society of Chemistry. Al(NO3)3.9H2O, 2-aminoterephthalic acid and acetic acid were obtained f. [Link]

-

ResearchGate. ¹H NMR spectra of 2-nitro-terephthalic acid in DMSO d₆ at 25.0 °C. [Link]

-

ResearchGate. FTIR spectrum of pure terephthalic acid and synthesized terephthalic acid. [Link]

-

YouTube. FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. [Link]

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

-

ResearchGate. FT-IR spectrum of terephthalic acid (a); FT-IR spectra of MIL-53. [Link]

-

ResearchGate. Synthesis and characterization of 2,5-dihydroxyterephthalic acid. [Link]

-

MDPI. Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. [Link]

-

ResearchGate. FT-IR spectra: a) 2-aminoterephthalic acid, b) DABCO, c) Cu(OAc) 2 , d). [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2-Iodoterephthalic Acid in Common Solvents

This guide provides an in-depth exploration of the solubility characteristics of 2-iodoterephthalic acid, a key intermediate in the synthesis of advanced materials and pharmaceuticals.[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to empower your experimental design and execution.

Introduction: The Significance of this compound

This compound is an aromatic dicarboxylic acid distinguished by the presence of an iodine atom on the benzene ring.[1] This unique structure, combining two carboxylic acid groups with a halogen substituent, makes it a versatile building block in organic synthesis and materials science.[1][2] Its applications are found in the development of novel polymers and, notably, as a precursor for more complex molecules, including metal-organic frameworks (MOFs).[2] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and the formulation of new materials.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent. For this compound, several key factors come into play:

-

High Polarity and Hydrogen Bonding: The two carboxylic acid groups are capable of strong hydrogen bonding, both with other molecules of this compound (leading to high lattice energy in the solid state) and with polar, protic solvents.[3]

-

The "Like Dissolves Like" Principle: Generally, polar compounds are more soluble in polar solvents, and nonpolar compounds in nonpolar solvents.[3] Due to its polar nature, this compound is expected to have limited solubility in nonpolar solvents.

-

Influence of the Iodine Substituent: The bulky and hydrophobic iodine atom can disrupt the crystal packing of the solid, potentially increasing solubility compared to the parent terephthalic acid. However, it also adds to the nonpolar character of the molecule, which could decrease solubility in highly polar solvents like water.

-

pH-Dependent Solubility: As a dicarboxylic acid, the solubility of this compound is highly dependent on pH. In alkaline conditions, the carboxylic acid groups will deprotonate to form carboxylate salts, which are ionic and generally much more soluble in water and other polar solvents.[4]

Based on these principles and data from the closely related terephthalic acid, we can anticipate that this compound will exhibit low solubility in water and nonpolar organic solvents, but will show increased solubility in polar aprotic solvents and alkaline aqueous solutions.[4][5][6][7]

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

Solute: this compound (>95% purity)

-

Solvents: A range of common laboratory solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)).

-

Analytical Balance: Capable of measuring to ±0.0001 g.

-

Temperature-Controlled Shaker/Incubator: To maintain a constant temperature.

-

Centrifuge: For separating undissolved solid.

-

High-Performance Liquid Chromatography (HPLC) System: With a suitable column (e.g., C18) and detector (e.g., UV-Vis) for quantification.

-

Volumetric flasks, pipettes, and syringes with filters.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility:

Caption: Workflow for Solubility Determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.

-

Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the measured concentration and the dilution factor.

-

Qualitative and Predicted Solubility Data

| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low | The high polarity of the carboxylic acid groups makes it incompatible with nonpolar solvents. |

| Polar Aprotic | DMSO, DMF, NMP, Acetone | Moderate to High | These solvents can act as hydrogen bond acceptors, disrupting the solute-solute interactions and promoting dissolution. Terephthalic acid shows its highest solubility in these solvents.[5][6] |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | While these solvents can hydrogen bond, the energy required to break the strong solute-solute interactions in the crystal lattice may be significant. Solubility is expected to increase with temperature.[5][8] |

| Acidic | Acetic Acid | Moderate | Acetic acid can solvate the carboxylic acid groups, and terephthalic acid shows some solubility in it, especially at elevated temperatures.[6][9] |

| Basic (Aqueous) | Dilute NaOH, NaHCO₃ | High | Deprotonation of the carboxylic acid groups to form a highly polar and water-soluble salt. |

Discussion: Interpreting Solubility Trends

The solubility of this compound is a classic example of how molecular structure dictates physical properties. The presence of two carboxylic acid groups dominates its behavior, leading to strong intermolecular forces and a high melting point. The key to achieving significant solubility lies in selecting solvents that can effectively disrupt the strong hydrogen bonding within the crystal lattice.

Polar aprotic solvents like DMSO and DMF are excellent candidates for dissolving this compound due to their ability to act as strong hydrogen bond acceptors. For aqueous systems, adjusting the pH to the alkaline range will be the most effective strategy for enhancing solubility.

Conclusion

This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While direct quantitative data is limited, a thorough understanding of the underlying chemical principles, combined with the detailed experimental protocol provided, will enable researchers to accurately determine and interpret the solubility of this important compound in a variety of common solvents. This knowledge is critical for the successful application of this compound in the synthesis of novel materials and pharmaceutical compounds.

References

-

Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone. ResearchGate. Available at: [Link]

-

Studies on the Solubility of Terephthalic Acid in Ionic Liquids. National Institutes of Health. Available at: [Link]

-

Solubility determination and correlation of terephthalic acid. ResearchGate. Available at: [Link]

-

Terephthalic acid. Wikipedia. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. Available at: [Link]

-

Carboxylic Acid Unknowns and Titration. Available at: [Link]

-

Solubility measurement and correlation of 2-aminoterephthalic acid in eight alcoholic solvents at different temperatures. Ghent University Academic Bibliography. Available at: [Link]

-

Test for Carboxyl Group. BYJU'S. Available at: [Link]

-

What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? Quora. Available at: [Link]

-

Terephthalic acid. chemeurope.com. Available at: [Link]

-

Terephthalic Acid. Solubility of Things. Available at: [Link]

-

Solubility measurement and correlation of 2-aminoterephthalic acid in eight alcoholic solvents at different temperatures. ResearchGate. Available at: [Link]

-

Solubility of Organic Compounds. Chem LibreTexts. Available at: [Link]

Sources

- 1. CAS 1829-22-7: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. quora.com [quora.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Terephthalic acid - Wikipedia [en.wikipedia.org]

- 7. Terephthalic_acid [chemeurope.com]

- 8. Solubility measurement and correlation of 2-aminoterephthalic acid in eight alcoholic solvents at different temperatures [biblio.ugent.be]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 2-Iodoterephthalic Acid

Abstract: This technical guide provides a comprehensive analysis of the thermal stability of 2-iodoterephthalic acid, a critical building block in the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs) and functionalized polymers.[1] Addressed to researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical experimental methodologies. We delve into the fundamental physicochemical properties, explore anticipated thermal decomposition pathways, and provide detailed, field-proven protocols for assessment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). By contextualizing the behavior of this compound with its parent compound, terephthalic acid, this guide offers a robust framework for understanding, predicting, and experimentally verifying its thermal characteristics, ensuring its effective and safe application in research and development.

Introduction: The Significance of Thermal Stability

This compound (2-I-bdc) is an aromatic dicarboxylic acid whose utility extends across multiple scientific disciplines. Its rigid structure, featuring two carboxylic acid groups and a reactive iodine atom, makes it an exceptionally versatile precursor.[1] A primary application is in the development of Metal-Organic Frameworks (MOFs), where it serves as an organic linker to form robust, porous networks with metal ions.[1] The iodine substituent is not merely a placeholder; it can be leveraged for post-synthetic modification via cross-coupling reactions or to introduce halogen bonding interactions, which help to fine-tune the material's structural and electronic properties.[1]

Given that the synthesis of these materials often occurs under solvothermal conditions—at elevated temperatures and pressures—a thorough understanding of the thermal stability of the 2-I-bdc linker is paramount. The thermal decomposition threshold dictates the maximum viable temperature for synthesis and the operational limits of the final material. Uncontrolled degradation can lead to compromised structural integrity, impurities in the final product, and potential safety hazards. This guide, therefore, addresses the critical need for a detailed understanding of the thermal behavior of this compound.

Core Physicochemical Properties

A baseline understanding of the fundamental properties of this compound is essential before assessing its thermal behavior. These properties influence its handling, processing, and analytical response.

| Property | Value | Source(s) |

| Chemical Name | 2-Iodo-1,4-benzenedicarboxylic acid | |

| CAS Number | 1829-22-7 | [2] |

| Molecular Formula | C₈H₅IO₄ | [2] |

| Molecular Weight | 292.03 g/mol | [2] |

| Appearance | White to yellow crystalline powder | |

| Melting Point | ~299-300 °C | [1] |

Theoretical Framework for Thermal Decomposition

The thermal stability of an organic molecule is intrinsically linked to its bond energies. For this compound, several decomposition pathways can be hypothesized based on its structure and data from analogous compounds.

-

Sublimation: Similar to its parent compound, terephthalic acid, this compound is expected to exhibit significant sublimation at temperatures approaching its melting point.[3][4] This is a physical phase change (solid to gas) rather than a chemical decomposition, characterized by a large endothermic event in DSC and a corresponding mass loss in TGA.

-

Decarboxylation: At higher temperatures, the carboxylic acid groups are susceptible to cleavage, releasing carbon dioxide (CO₂). This is a common decomposition route for aromatic carboxylic acids.[5] For this compound, this could occur sequentially, first forming 2-iodobenzoic acid and subsequently iodobenzene.

-

Deiodination (C-I Bond Cleavage): The carbon-iodine bond is the weakest covalent bond in the molecule (bond dissociation energy ~234 kJ/mol). At sufficiently high temperatures, homolytic cleavage of this bond can occur, generating radical species. This pathway is often the initiating step for more complex, high-temperature degradation, leading to the formation of various aromatic products.[4]

Based on the behavior of terephthalic acid, which sublimes around 276 °C and decomposes at higher temperatures to form products like benzoic acid and benzene, a similar multi-stage thermal process is anticipated for this compound, albeit influenced by the presence of the bulky and labile iodine atom.[3][4]

Experimental Assessment of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for evaluating thermal stability. TGA measures mass changes as a function of temperature, while DSC measures the heat flow associated with thermal events.[6]

Causality Behind Experimental Choices

The selection of experimental parameters is critical for obtaining meaningful and reproducible data.

-

Atmosphere (Inert vs. Oxidative): An inert atmosphere (e.g., Nitrogen, Argon) is chosen to study the intrinsic thermal stability and decomposition of the molecule itself, preventing oxidative side reactions. An oxidative atmosphere (e.g., Air, Oxygen) would introduce combustion, a different and more complex process.

-

Heating Rate: A standard rate of 10 °C/min offers a good balance between resolution and experimental time. Slower rates can better resolve closely occurring thermal events, while faster rates can shift transition temperatures higher and improve the sensitivity of subtle events.[7]

-

Sample Preparation: Using a small sample mass (5-10 mg) of finely ground powder ensures uniform heat distribution and minimizes thermal gradients within the sample, leading to sharper transitions.

Expected TGA & DSC Profile

While specific experimental data is not publicly available for this compound, a profile can be constructed based on its known melting point and the behavior of terephthalic acid.[3][4]

| Temperature Range (°C) | Expected TGA Event (Mass Loss) | Expected DSC Event (Heat Flow) | Interpretation |

| 30 - 280 | Negligible mass loss (<1%) | Stable baseline | Compound is thermally stable. |

| ~280 - 380 | Significant, rapid mass loss | Large, sharp endotherm peaking >300°C | Sublimation and melting. The endotherm in DSC corresponds to the energy required for the phase change. |

| > 380 | Continued, slower mass loss | Complex exothermic/endothermic peaks | Onset of thermal decomposition of the non-sublimed material. |

Detailed Experimental Protocols

These protocols are designed to be self-validating systems, providing a clear and reliable methodology for assessing the thermal stability of this compound or similar organic compounds.

4.3.1 Protocol for Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass are calibrated according to the manufacturer's guidelines, typically using certified reference materials (e.g., calcium oxalate).

-

Sample Preparation: Gently grind the this compound sample into a fine, homogenous powder using an agate mortar and pestle.

-

Crucible Tare: Place a clean, empty alumina or platinum crucible onto the TGA balance. Tare the balance to zero.

-

Sample Loading: Accurately weigh 5-10 mg of the powdered sample into the tared crucible. Record the initial mass precisely.

-

Instrument Setup:

-

Place the crucible into the TGA furnace.

-

Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Program the temperature profile:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 800 °C at a rate of 10 °C/min.

-

-

-

Data Acquisition: Initiate the experiment and record the mass, time, and temperature data.

-

Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

4.3.2 Protocol for Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C).

-

Sample Preparation: Accurately weigh 2-5 mg of the finely powdered this compound into a standard aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan with a lid. Prepare an identical empty, sealed pan to serve as the reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Program the temperature profile:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 400 °C at a rate of 10 °C/min.

-

-

-

Data Acquisition: Start the run and record the differential heat flow as a function of temperature.

-

Data Analysis: Plot the heat flow (mW) versus temperature (°C). Identify endothermic (melting, sublimation) and exothermic (decomposition, crystallization) peaks. Determine the onset temperature and peak maximum for each event.

Hypothesized Decomposition Pathway

At temperatures exceeding sublimation, the remaining this compound will undergo decomposition. The following pathway is proposed, guided by the principles of bond energies and known reactions of similar molecules.

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure personnel safety.

-

Hazard Profile: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).

-

Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct light and incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a thermally robust molecule, stable to temperatures approaching its melting and sublimation point of approximately 300 °C. Its primary thermal event below decomposition is sublimation, a critical factor to consider during high-temperature synthetic procedures. At temperatures significantly above 300 °C, decomposition is expected to proceed via decarboxylation and carbon-iodine bond cleavage. The experimental protocols detailed within this guide provide a reliable framework for researchers to precisely characterize the thermal limits of this compound and its derivatives. This foundational knowledge is essential for the rational design of synthetic conditions and for predicting the operational stability of the resulting high-performance materials.

References

-

ResearchGate. (n.d.). TG/DTA curve of terephthalic acid. Retrieved from [Link]

-

TA Instruments. (n.d.). PET Analysis by Rapid Heat-Cool DSC. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of the Thermal Decomposition Products of Terephthalic Acid by Using Curie-Point Pyrolyzer. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Differential Scanning Calorimetry (DSC) data for: (a) TPA; (b) IPA; and (c) PA. Exothermic up. Retrieved from [Link]

-

Polymer Science Learning Center. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of the Thermal Decomposition Products of Terephthalic Acid by Using Curie-Point Pyrolyzer. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H5IO4 | CID 3722188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tainstruments.com [tainstruments.com]

- 7. tainstruments.com [tainstruments.com]

The Strategic Utility of 2-Iodoterephthalic Acid in Advanced Materials Science

Abstract

2-Iodoterephthalic acid, a functionalized aromatic dicarboxylic acid, is emerging as a pivotal building block in the rational design of advanced materials. Its unique structural features—a rigid phenylene backbone, two coordinating carboxylic acid moieties, and a reactive iodine substituent—offer a trifecta of properties that are being strategically exploited in the synthesis of metal-organic frameworks (MOFs), the development of novel polymers, and the creation of functional organic molecules. The presence of the iodine atom is particularly significant, as it not only influences the supramolecular assembly through halogen bonding but also serves as a versatile handle for post-synthetic modification, enabling the fine-tuning of material properties for specific applications. This technical guide provides an in-depth exploration of the synthesis, properties, and burgeoning applications of this compound in materials science, offering researchers and materials scientists a comprehensive overview of its potential.

Introduction: Unveiling the Potential of a Functionalized Linker